molecular formula C14H31N B7801094 N,N-Dimethyldodecylamine CAS No. 68391-04-8

N,N-Dimethyldodecylamine

Cat. No. B7801094
CAS RN: 68391-04-8
M. Wt: 213.40 g/mol
InChI Key: YWFWDNVOPHGWMX-UHFFFAOYSA-N
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Patent
US06610283B1

Procedure details

(4-Chlorobutyl)dodecyldimethylammonium bromide and (6-chlorohexyl) dodecyldimethylammonium bromide can be prepared by a similar process using the appropriate bromochloroalkane and dodecyldimethylamine.
Name
(4-Chlorobutyl)dodecyldimethylammonium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(6-chlorohexyl) dodecyldimethylammonium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
bromochloroalkane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br-:1].ClC[CH2:4][CH2:5][CH2:6][N+:7]([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])([CH3:9])[CH3:8].[Br-].[Cl:23]CCCCCC[N+](CCCCCCCCCCCC)(C)C.C(N(C)C)CCCCCCCCCCC>>[Br-:1].[Cl:23][CH2:4][CH2:5][CH2:6][N+:7]([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])([CH3:9])[CH3:8] |f:0.1,2.3,5.6|

Inputs

Step One
Name
(4-Chlorobutyl)dodecyldimethylammonium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].ClCCCC[N+](C)(C)CCCCCCCCCCCC
Name
(6-chlorohexyl) dodecyldimethylammonium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].ClCCCCCC[N+](C)(C)CCCCCCCCCCCC
Step Two
Name
bromochloroalkane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)N(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
[Br-].ClCCC[N+](C)(C)CCCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.